氮化镝 (DyN)

描述

Dysprosium nitride (DyN) is a binary inorganic compound of dysprosium and nitride with the chemical formula DyN . It forms gray crystals of cubic system with a cell parameter of 0.490 nm . It is known for its magnetic properties, high melting point, and potential applications in various technological areas .

Synthesis Analysis

Dysprosium nitride can be prepared from the reaction of finely ground dysprosium, dysprosium hydride, or the dysprosium amalgam with nitrogen at 800–1000°C . It has also been synthesized by the reactive milling of the rare earth metal under 400 kPa nitrogen gas in a planetary ball mill . Other methods include direct nitridation at 1300°C, the simultaneous hydride and nitride formation in a nitrogen hydrogen mixed gas prior to full conversion to dysprosium nitride in pure nitrogen, and a carbothermic reduction of dysprosia prior to nitridation at 1500°C .Molecular Structure Analysis

The molecular structures of DyGd2N@C80 and DyEr2N@C80 have been analyzed by means of single-crystal X-ray diffraction . A remarkable ordering of mixed-metal nitride clusters is found despite similar size and electronic properties of the metals .Chemical Reactions Analysis

The reaction of finely ground dysprosium, dysprosium hydride, or the dysprosium amalgam with nitrogen at 800–1000°C results in the formation of Dysprosium nitride . The thermal decomposition of dysprosium nitrate is a complex process which begins with the simultaneous condensation of the initial monomer Dy(NO3)3·6H2O into a cyclic hexamer 6[Dy(NO3)3·6H2O]. This cluster gradually loses water and nitric acid, and intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O are formed .Physical And Chemical Properties Analysis

Dysprosium nitride has a molar mass of 176.507 g·mol−1 and a density of 9.93 g/cm3 . It is a good conductor of electricity and reacts with water . It is known for its magnetic properties and high melting point .科学研究应用

Magnetic Properties Research

Specific Scientific Field

This application falls under the field of Material Science and Physics , specifically in the study of magnetic properties .

Summary of the Application

Dysprosium nitride is known for its magnetic properties . It forms part of the structure of dysprosium complexes, which display field-induced single molecular magnetic (SMM) behavior .

Methods of Application or Experimental Procedures

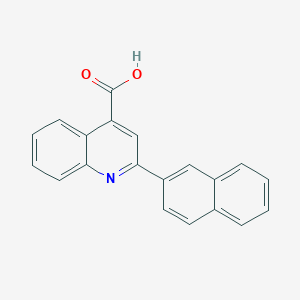

Dysprosium complexes were isolated from the reaction of a novel 1,8-naphthalenediol-based ligand with dysprosium (III) nitrate upon crystallization at different temperatures .

Results or Outcomes

Complexes containing two dysprosium ions show field-induced multiple relaxation processes, whereas only one relaxation process is observed for complexes with one dysprosium ion .

Advanced Nuclear Fuel Applications

Specific Scientific Field

This application is in the field of Nuclear Engineering .

Summary of the Application

Dysprosium nitride is a desirable candidate for advanced nuclear fuel applications due to its high actinide density and thermal conductivity as well as its low coefficient of thermal expansion .

Methods of Application or Experimental Procedures

Nitrides of dysprosium were synthesized using both traditional and novel synthesis techniques prior to mixing and sintering .

安全和危害

Dysprosium nitride should be handled with care. Direct contact with eyes may cause temporary irritation . It is recommended to wash off with soap and plenty of water in case of skin contact . In case of eye contact, it is advised to flush eyes with plenty of water, lifting upper and lower lids, for at least 15 minutes . Inhalation and ingestion should be avoided .

未来方向

属性

IUPAC Name |

azanylidynedysprosium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIOTXDDKRNYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

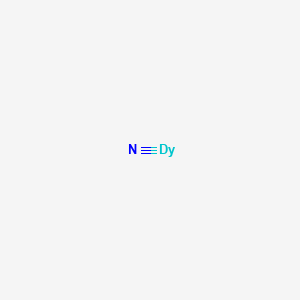

N#[Dy] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904270 | |

| Record name | Dysprosium mononitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.507 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [MSDSonline] | |

| Record name | Dysprosium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dysprosium nitride (DyN) | |

CAS RN |

12019-88-4 | |

| Record name | Dysprosium nitride (DyN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium nitride (DyN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium nitride (DyN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium mononitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium mononitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)